molecular formula C4H9NO B8086525 (1S,2R)-2-Methoxycyclopropan-1-amine

(1S,2R)-2-Methoxycyclopropan-1-amine

Cat. No.: B8086525
M. Wt: 87.12 g/mol
InChI Key: PHESTWQJVUANKG-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Methoxycyclopropan-1-amine is a chiral cyclopropane derivative with a methoxy group and an amine group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxycyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate olefin precursor using a carbene transfer reagent. The stereoselective synthesis can be facilitated by using chiral catalysts or chiral auxiliaries to ensure the desired (1S,2R) configuration.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or oximes, while reduction can produce various cyclopropylamines .

Scientific Research Applications

(1S,2R)-2-Methoxycyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Methoxycyclopropan-1-amine: A diastereomer with different stereochemistry.

    (1R,2S)-2-Methoxycyclopropan-1-amine: Another diastereomer with distinct stereochemical properties.

    Cyclopropylamines: A broader class of compounds with similar structural features but varying substituents.

Uniqueness

(1S,2R)-2-Methoxycyclopropan-1-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereoselective processes and developing chiral pharmaceuticals .

Properties

IUPAC Name

(1S,2R)-2-methoxycyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHESTWQJVUANKG-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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